3,6-Dimethyldibenzothiophene
Overview
Description
3,6-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It is one of several dimethyl derivatives of dibenzothiophene, characterized by the presence of two methyl groups at the 3 and 6 positions on the dibenzothiophene structure. This compound is of particular interest due to its presence as a sulfur contaminant in petroleum, which poses challenges for desulfurization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to ensure selective methylation at the 3 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. Hydrodesulfurization (HDS) is a widely used method where sulfur-containing compounds in petroleum are treated with hydrogen in the presence of a catalyst, typically cobalt-molybdenum or nickel-molybdenum supported on alumina. This process not only removes sulfur but also facilitates the formation of dimethyl derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfoxide and sulfone back to the parent thiophene compound.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiophene compound.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3,6-Dimethyldibenzothiophene has several applications in scientific research:
Environmental Science: Research on the removal of sulfur compounds from fuels to reduce environmental pollution.
Petroleum Industry: Understanding the behavior of sulfur compounds in crude oil and refining processes.
Material Science: Investigations into the adsorption properties of metal-organic frameworks and other materials for sulfur compound removal.
Mechanism of Action
The mechanism by which 3,6-Dimethyldibenzothiophene exerts its effects, particularly in desulfurization, involves the interaction with catalysts that facilitate the cleavage of the carbon-sulfur bonds. In hydrodesulfurization, the compound adsorbs onto the catalyst surface, where hydrogen atoms attack the sulfur atom, leading to the formation of hydrogen sulfide and the corresponding hydrocarbon . The molecular targets include the active sites on the catalyst, typically composed of transition metals such as cobalt, molybdenum, or nickel .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without methyl groups.
4,6-Dimethyldibenzothiophene: Another dimethyl derivative with methyl groups at the 4 and 6 positions
Benzothiophene: A simpler thiophene derivative with a single benzene ring fused to the thiophene ring.
Uniqueness: 3,6-Dimethyldibenzothiophene is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with catalysts. The steric hindrance provided by the methyl groups can affect the efficiency of desulfurization processes, making it a challenging compound to remove from petroleum .
Properties
IUPAC Name |
3,6-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASASABTJTWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185499 | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31613-04-4 | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031613044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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